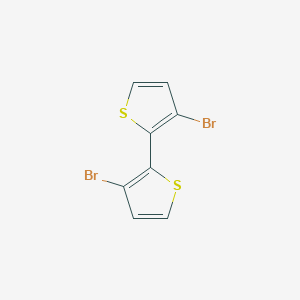
3,3'-Dibromo-2,2'-bithiophene
Cat. No. B032780
Key on ui cas rn:
51751-44-1
M. Wt: 324.1 g/mol
InChI Key: KBRZCEVRNLKHAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08859714B1
Procedure details


Zn powder (31.7 g, 0.485 mol) was added in portions to a vigorously stirred refluxing mixture of bithiophene (1) (77.9 g, 0.162 mol) in 400 mL of ethanol containing 40 mL of water, 100 mL of glacial acetic acid, and 8 mL of 3 M HCl (aq). After refluxing for 2 h, the mixture was filtered hot and upon cooling to 0° C., yellow crystals were collected by filtration. The crystals were dissolved in diethyl ether, washed three times with 200 mL of water, once with 100 mL of brine, and dried over anhydrous MgSO4. The organic solution was filtered and the solvent was removed by evaporation to give 49.4 g (94% yield) of a light yellow powder. Anal. Calcd. for C8H4Br2S2: C, 29.65; H, 1.24. Found: C, 29.59; H, 1.14; 1H NMR (CDCl3): 7.41 (d, J=5.3 Hz, 2H), 7.09 (d, J=5.3 Hz, 2H) ppm.






Name
Yield
94%
Identifiers


|
REACTION_CXSMILES
|
[Br:1][C:2]1[CH:6]=[C:5](Br)[S:4][C:3]=1[C:8]1[S:9][C:10](Br)=[CH:11][C:12]=1[Br:13].O.C(O)(=O)C.Cl>C(O)C.[Zn]>[Br:13][C:12]1[CH:11]=[CH:10][S:9][C:8]=1[C:3]1[S:4][CH:5]=[CH:6][C:2]=1[Br:1]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
77.9 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=C(SC(=C1)Br)C=1SC(=CC1Br)Br
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
O
|
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)O
|
|
Name
|
|
|
Quantity
|
8 mL
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
|
Name
|
|
|
Quantity
|
400 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)O
|
Step Two
|
Name
|
|
|
Quantity
|
31.7 g
|
|
Type
|
catalyst
|
|
Smiles
|
[Zn]
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
0 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
a vigorously stirred
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
refluxing
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
After refluxing for 2 h
|
|
Duration
|
2 h
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
the mixture was filtered hot
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
yellow crystals were collected by filtration
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
The crystals were dissolved in diethyl ether
|
WASH
|
Type
|
WASH
|
|
Details
|
washed three times with 200 mL of water
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
once with 100 mL of brine, and dried over anhydrous MgSO4
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The organic solution was filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the solvent was removed by evaporation
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
BrC1=C(SC=C1)C=1SC=CC1Br
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 49.4 g | |
| YIELD: PERCENTYIELD | 94% | |
| YIELD: CALCULATEDPERCENTYIELD | 94.1% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
